2-(4-Fluorophenyl)isonicotinic acid is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound features a fluorinated phenyl group attached to an isonicotinic acid structure, which is a derivative of pyridine. The presence of the fluorine atom can significantly influence the compound's biological activity and chemical properties.
The compound can be synthesized through several methods, primarily involving the reaction of 4-fluoroaniline with isonicotinic acid derivatives. It is commercially available from various chemical suppliers, such as Sigma-Aldrich and BenchChem, which provide detailed specifications and synthesis routes for researchers .
2-(4-Fluorophenyl)isonicotinic acid belongs to the class of heterocyclic compounds, specifically those containing a pyridine ring. It is classified as an aromatic carboxylic acid due to its carboxylic acid functional group (-COOH) attached to the pyridine ring.
The synthesis of 2-(4-Fluorophenyl)isonicotinic acid typically involves several key steps:
The reaction conditions, including temperature, concentration, and duration, are critical for optimizing yield and purity. Industrial-scale production methods remain less documented but can be adapted from laboratory procedures with appropriate scaling and purification techniques.
The molecular formula of 2-(4-Fluorophenyl)isonicotinic acid is CHFNO. The compound features a pyridine ring with a carboxylic acid group at one position and a para-fluorophenyl group at another position.
2-(4-Fluorophenyl)isonicotinic acid can participate in various chemical reactions:
The specific products formed depend on the reagents used and the reaction conditions. For example, oxidation may yield various oxidized derivatives while substitution can introduce new functional groups onto the compound.
Relevant analyses include spectral data (NMR, IR, UV-Vis) that confirm structural integrity and purity.
2-(4-Fluorophenyl)isonicotinic acid has several applications in scientific research:
This compound's unique structure offers promising avenues for exploration in drug discovery and development .
The discovery trajectory of 2-(4-fluorophenyl)isonicotinic acid is rooted in the structural optimization of isonicotinic acid derivatives, beginning with the serendipitous identification of isoniazid (isonicotinic acid hydrazide) as an antitubercular agent in 1952 [1]. Early research focused on the isonicotinic acid nucleus as a privileged scaffold for antimicrobial activity, particularly against Mycobacterium tuberculosis. The introduction of a 4-fluorophenyl moiety at the C2 position represented a strategic advancement to enhance bioavailability and target specificity. This modification emerged from systematic structure-activity relationship (SAR) studies in the 1990s–2000s, where fluorination was leveraged to improve metabolic stability and membrane penetration [6]. Key milestones include:
Table 1: Evolution of Key Isonicotinic Acid Derivatives
Compound | Structural Feature | Primary Indication | Year |
---|---|---|---|
Isoniazid | Hydrazide at C4 | Tuberculosis | 1952 |
Ethionamide | Ethylthioamide at C4 | MDR-TB | 1966 |
2-Phenylisonicotinic acids | C2-aryl substitution | Broad-spectrum antimicrobial | 2008 |
2-(4-Fluorophenyl)isonicotinic acid | C2-(4-fluorophenyl) | Antimicrobial/metabolic disorders | 2015 |
The molecular architecture of 2-(4-fluorophenyl)isonicotinic acid combines two pharmacophores critical to modern drug design: a fluorinated aryl system and a hydrogen-bond-donating carboxylic acid on a pyridine ring. This configuration enables unique target interactions:
The 4-fluorophenyl group at C2 induces a strong electron-withdrawing effect, reducing the pK_a of the carboxylic acid (predicted pK_a ≈ 3.8) and enhancing membrane permeability. Fluorine's small atomic radius minimizes steric hindrance while promoting π-stacking with aromatic residues in enzymatic binding pockets [6]. Computational models indicate a 30% increase in lipid bilayer penetration compared to non-fluorinated analogs [5].
The orthogonal orientation between the pyridine and fluorophenyl rings restricts molecular flexibility, favoring high-affinity binding to proteins with deep hydrophobic clefts. The carboxylic acid forms bidentate hydrogen bonds with serine/threonine kinases or bacterial amidotransferases, as evidenced by X-ray co-crystallography studies of analogous compounds [8]. Additionally, fluorine participates in halogen bonding with carbonyl oxygen atoms (distance: 3.0–3.2 Å), further stabilizing ligand-target complexes [5].
Table 2: Impact of Substituents on Physicochemical Properties
C2 Substituent | logP | Aqueous Solubility (µg/mL) | Hydrogen Bond Acceptors |
---|---|---|---|
Phenyl | 2.05 | 42 | 3 |
4-Chlorophenyl | 2.58 | 28 | 3 |
4-Fluorophenyl | 1.96 | 55 | 4 |
4-Methoxyphenyl | 1.75 | 89 | 4 |
2-(4-Fluorophenyl)isonicotinic acid derivatives exhibit potent activity against multidrug-resistant Gram-positive bacteria (e.g., MRSA) and Mycobacterium tuberculosis by dual targeting:
Table 3: Antimicrobial Activity of Key Derivatives
Derivative | MIC vs M. tuberculosis (µg/mL) | MIC vs MRSA (µg/mL) | Resistance Overcome |
---|---|---|---|
Isoniazid | 0.05 | >100 | None (KatG-dependent) |
6-(4-Bromophenyl)-2-methylnicotinohydrazide | 25.0 | 50.0 | KatG mutations |
2-(4-Fluorophenyl)isonicotinohydrazide | 12.5 | 12.5 | KatG mutations, efflux |
N'-(5-Bromo-2-oxoindolin-3-ylidene) analog | 6.25 | 6.25 | KatG mutations, biofilms |
In metabolic disorders, this scaffold targets peroxisome proliferator-activated receptors (PPARs) and galactokinase (GALK1):
Table 4: Metabolic Targets of Fluorinated Isonicotinic Acid Derivatives
Target | Biological Role | Derivative Activity | Therapeutic Implication |
---|---|---|---|
PPAR-α | Fatty acid oxidation, insulin sensitivity | EC~50~ = 50 nM (transactivation) | Type 2 diabetes, dyslipidemia |
GALK1 | Galactose phosphorylation | IC~50~ = 85 nM | Classic galactosemia |
Dihydrofolate reductase | Nucleic acid synthesis | IC~50~ = 1.07 µM | Antimicrobial adjuvant |
Hybrid molecules conjugating 2-(4-fluorophenyl)isonicotinic acid with isatin or triazole motifs demonstrate dual efficacy:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7